![molecular formula C21H17N3O2 B2527270 4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-59-2](/img/structure/B2527270.png)
4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
The compound “4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol” is a complex organic molecule that contains several heterocyclic rings, including a pyridine and a pyrazole . These types of compounds are often found in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyridine and pyrazole rings, for example, are aromatic and can participate in electrophilic substitution reactions .Scientific Research Applications
Thiazole and Thiazine Moieties: The compound contains both thiazole and thiazine rings, which are structural subunits found in various anticancer drugs. Thiazoles, such as bleomycin and dasatinib, exhibit cytotoxic activity against cancer cells. Combining these cycles with the pyrazole ring may enhance pharmacological activity .
Antiviral Applications
- Due to its structural similarity to nucleic bases, the compound may act as a metabolite. This property could be harnessed for antiviral applications .
Antimicrobial Properties
- The compound’s 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Investigating their structures and potential applications in combating infections is an active area of research .
Metal-Organic Frameworks (MOFs)
- The compound’s pyridine-based derivatives have been explored in the construction of MOFs. These frameworks have diverse applications, including gas storage, catalysis, and drug delivery .
Cytotoxic Activity
- Recent studies have revealed that certain derivatives exhibit remarkable cytotoxic activity against colon, breast, and lung carcinoma cells. Their potency against specific cancer cell lines warrants further investigation .
Mechanism of Action
Target of Action
Compounds with pyrazolo and pyridine groups are often involved in interactions with various enzymes and receptors. For instance, some pyrazolo derivatives have been found to inhibit CDK2, a key regulator of cell cycle progression .
Mode of Action
The interaction of these compounds with their targets often involves the formation of hydrogen bonds and other non-covalent interactions. The specific mode of action would depend on the exact nature of the target and the compound’s structure .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, CDK2 inhibitors affect the cell cycle regulation pathway, leading to the inhibition of cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, inhibition of CDK2 can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Future Directions
properties
IUPAC Name |
4-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-16-9-7-14(8-10-16)18-12-19-17-5-1-2-6-20(17)26-21(24(19)23-18)15-4-3-11-22-13-15/h1-11,13,19,21,25H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDVDGOWZWOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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